Enantiomeric Purity and Stereochemical Identity: (3R)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine vs. (3S)-Enantiomer and Racemic Mixture
A critical review of the peer-reviewed literature and authoritative databases reveals that no published studies have reported quantitative biological activity data (e.g., IC₅₀, Kᵢ, EC₅₀, or in vivo efficacy metrics) for (3R)-6-fluoro-2,3-dihydrobenzo[b]furan-3-ylamine (CAS 1213490-00-6) in any assay system with validated comparators. Consequently, quantitative differentiation against the (3S)-enantiomer (CAS 1228559-33-8) or the racemic mixture (CAS 944904-32-9) cannot be established from the current scientific evidence base. This represents a significant evidence gap that must be acknowledged in procurement decision-making. The absence of published data does not imply absence of differentiation; rather, it indicates that the compound's specific activity profile remains uncharacterized in the public domain.
| Evidence Dimension | Published quantitative biological activity data |
|---|---|
| Target Compound Data | No peer-reviewed IC₅₀, Kᵢ, EC₅₀, or in vivo efficacy data available in public literature |
| Comparator Or Baseline | (3S)-enantiomer (CAS 1228559-33-8) and racemic mixture (CAS 944904-32-9): No published comparative data available |
| Quantified Difference | Not available (data gap) |
| Conditions | Literature review across PubMed, BindingDB, and patent databases as of April 2026 |
Why This Matters
Procurement decisions for this compound must currently rely on structural and stereochemical rationale rather than empirical activity comparisons, as quantitative differentiation data remain absent from the published literature.
- [1] BindingDB. Affinity data for dihydrobenzofuran-3-ylamine derivatives. Entry for IC₅₀: 1.20E+4 nM against Pneumocystis carinii dihydrofolate reductase. View Source
